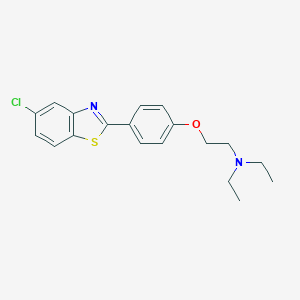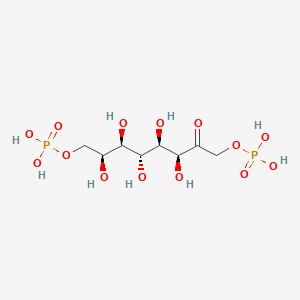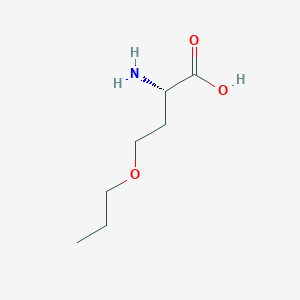
(2S)-2-amino-4-propoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-propoxybutanoic acid is a derivative of L-homoserine, an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . This compound is characterized by the presence of a propyl group attached to the hydroxyl group of L-homoserine, making it a unique and functionally rich intermediate that can be transformed into numerous chiral compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-propoxybutanoic acid typically involves the esterification of L-homoserine with propanol. This reaction is catalyzed by acidic or basic conditions, depending on the desired yield and purity . The reaction can be represented as follows:
L-homoserine+propanol→this compound+water
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods using engineered strains of Escherichia coli. These strains are designed to overproduce L-homoserine, which is then chemically modified to produce this compound . This method is advantageous due to its high yield and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4-propoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The propyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substituting agents: Alkyl halides, Grignard reagents
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids .
Applications De Recherche Scientifique
(2S)-2-amino-4-propoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials
Mécanisme D'action
The mechanism of action of (2S)-2-amino-4-propoxybutanoic acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes such as homoserine dehydrogenase and homoserine kinase, which catalyze its conversion into other biologically active compounds . These interactions are crucial for its role in the biosynthesis of essential amino acids and other metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Homoserine: The parent compound, involved in the biosynthesis of L-methionine and L-threonine.
O-Acetyl-L-homoserine: Another derivative of L-homoserine, used in similar biochemical pathways.
N-Acyl-L-homoserine lactones: Compounds involved in bacterial quorum sensing
Uniqueness
(2S)-2-amino-4-propoxybutanoic acid is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds and materials .
Propriétés
Numéro CAS |
18312-28-2 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
XZHHXWIVPJZZES-LURJTMIESA-N |
SMILES |
CCCOCCC(C(=O)O)N |
SMILES isomérique |
CCCOCC[C@@H](C(=O)O)N |
SMILES canonique |
CCCOCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-methyl-5,6,7,9,10,14b-hexahydroisoquino[2,1-d][1,4]benzodiazepine](/img/structure/B99693.png)
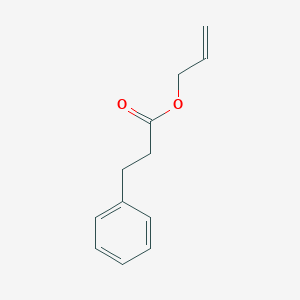
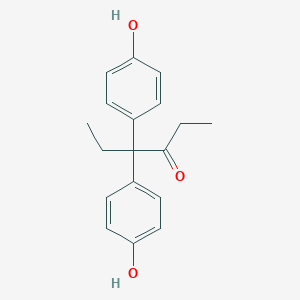
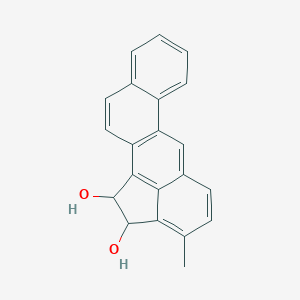
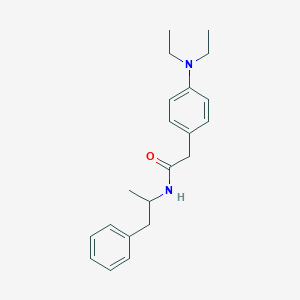
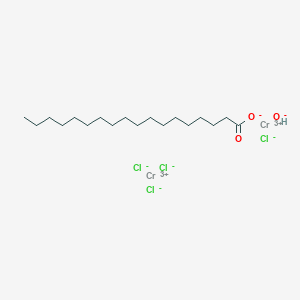
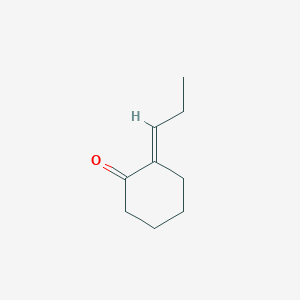
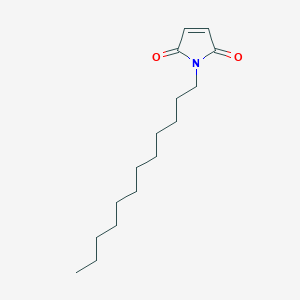
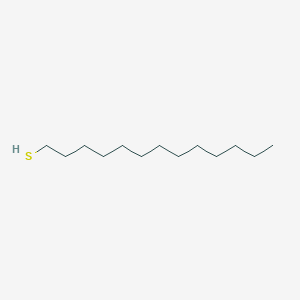
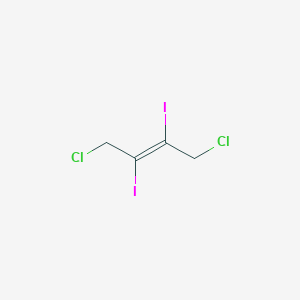
![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
